3,3',4',5-Tetrachlorobiphenyl-4-OL
Overview
Description
3,3’,4’,5-Tetrachlorobiphenyl-4-OL is a chlorinated biphenyl compound, known for its persistence in the environment and potential adverse effects on human health. . This compound is a type of polychlorinated biphenyl (PCB), which are widely recognized as persistent organic pollutants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4’,5-Tetrachlorobiphenyl-4-OL typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the biphenyl ring .
Industrial Production Methods
Industrial production of 3,3’,4’,5-Tetrachlorobiphenyl-4-OL involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3,3’,4’,5-Tetrachlorobiphenyl-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium hydroxide are employed in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and substituted biphenyls with various functional groups .
Scientific Research Applications
3,3’,4’,5-Tetrachlorobiphenyl-4-OL has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental processes.
Biology: Research on its effects on biological systems helps understand the toxicological impact of PCBs on living organisms.
Medicine: Studies on its interaction with biological molecules provide insights into its potential health effects and mechanisms of toxicity.
Industry: It is used in the development of sensors and detection methods for environmental monitoring of PCBs
Mechanism of Action
The mechanism of action of 3,3’,4’,5-Tetrachlorobiphenyl-4-OL involves its interaction with cellular components, leading to various biological effects. It is known to bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the activation of cytochrome P450 enzymes, resulting in the formation of reactive metabolites that can cause cellular damage .
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with similar chemical properties but different chlorine substitution pattern.
3,3’,5,5’-Tetrachlorobiphenyl-4,4’-diol: A hydroxylated derivative with distinct biological activity.
Uniqueness
3,3’,4’,5-Tetrachlorobiphenyl-4-OL is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its ability to undergo various chemical reactions and its interaction with the AhR receptor make it a valuable compound for studying the environmental and health impacts of PCBs .
Properties
IUPAC Name |
2,6-dichloro-4-(3,4-dichlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-8-2-1-6(3-9(8)14)7-4-10(15)12(17)11(16)5-7/h1-5,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVZEFZWFEKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149742 | |
Record name | 3,3',4',5-Tetrachloro-(1,1'-biphenyl)-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111810-41-4 | |
Record name | 4′-Hydroxy-3,3′,4,5′-tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111810-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-ol, 3,3',4',5-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111810414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4',5-Tetrachloro-(1,1'-biphenyl)-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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